1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of triazine derivatives. The compound features a piperidine ring and a morpholino-substituted triazine moiety, which contribute to its biological activity. Its structure is characterized by the presence of a carboxamide functional group, which enhances its solubility and reactivity.
The synthesis of 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide typically involves several key steps:
The synthesis process is designed to minimize the use of hazardous solvents and reagents while maximizing yield and purity. The methods described in patents indicate that modifications have been made to eliminate the need for difficult-to-remove solvents and expensive reagents, leading to improved efficiency in the synthesis process .
The molecular formula for this compound is , with a molecular weight of approximately 278.33 g/mol. The compound exhibits significant structural complexity due to the presence of multiple functional groups, which influence its chemical behavior and interactions with biological targets.
The primary reactions involving 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide are centered around its ability to act as a nucleophile due to the presence of the carboxamide group. This allows it to participate in various coupling reactions with electrophiles.
The compound has shown promising results in inhibiting pathways associated with cancer cell growth. For example, it has been tested against various cancer types and has demonstrated efficacy in inhibiting cell proliferation through mechanisms involving mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways .
The mechanism of action for 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide primarily involves its interaction with specific enzymes or receptors within cancer cells. By inhibiting mTOR and PI3K pathways, this compound disrupts cellular signaling that promotes growth and survival in cancerous cells.
Preliminary studies indicate that compounds similar to 1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide exhibit selective inhibitory activity towards MAO-A (monoamine oxidase A) without significant toxicity. This selectivity suggests potential therapeutic applications in treating mood disorders alongside its anticancer properties .
1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide typically appears as a white crystalline solid. Its melting point ranges from 180°C to 182°C.
The compound is soluble in polar organic solvents such as dimethyl sulfoxide and methanol but shows limited solubility in non-polar solvents. It exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme pH conditions.
This compound has significant potential in medicinal chemistry as an anticancer agent, particularly for treating various solid tumors and hematological malignancies such as leukemia and lymphomas . Additionally, its unique structural features make it a candidate for further exploration in drug development targeting metabolic disorders linked to abnormal cell growth.
High-throughput screening (HTS) has been instrumental in identifying the 1,3,5-triazine-piperidine carboxamide scaffold as a privileged chemotype for kinase inhibition. Encoded library technology (ELT) enabled rapid screening of combinatorial libraries against soluble epoxide hydrolase (sEH) and phosphatidylinositol 3-kinase (PI3K) targets. In one landmark study, HTS of >500,000 compounds revealed that the triazine heterocycle was essential for high potency and P450 selectivity in sEH inhibitors, with initial hits exhibiting IC₅₀ values in the low nanomolar range. The piperidine-4-carboxamide moiety demonstrated optimal vector alignment for target engagement, while the dimorpholino-triazine core provided balanced physicochemical properties. Through iterative screening cycles, researchers discovered that phenyl group substitutions at the carboxamide nitrogen significantly reduced metabolic clearance and improved oral exposure in rodent models. This was attributed to the steric shielding of metabolically labile sites and modulation of electronic properties [2] [8].
Table 1: HTS-Derived Lead Optimization Parameters for Triazine-Piperidine Hybrids
Structural Feature | Initial Hit Activity | Optimized Activity | Key Pharmacokinetic Improvement |
---|---|---|---|
Unsubstituted phenyl | IC₅₀: 380 nM (sEH) | IC₅₀: 12 nM (sEH) | Clearance: 38 mL/min/kg → 9 mL/min/kg |
4-Bromo-2-(trifluoromethoxy) | t₁/₂: 0.8 hr | t₁/₂: 4.2 hr | Oral bioavailability: 15% → 89% |
Dimethylaminopiperidine | LogD: 2.1 | LogD: 1.8 | Brain penetration: Kp 0.1 → Kp 0.6 |
Morpholino vs. piperidine | CYP inhibition: Yes | CYP inhibition: No | Metabolic stability: 28% → 85% (human hepatocytes) |
Combinatorial chemistry has revolutionized the diversification of the morpholino-triazine scaffold, enabling systematic exploration of structure-activity relationships (SAR). Solid-phase parallel synthesis techniques were employed to generate libraries featuring: (1) Variable aromatic/heteroaromatic systems at the C2 position of the triazine core; (2) Alternative amine donors (piperazine, pyrrolidine, azetidine) replacing morpholine; and (3) Carboxamide linker modifications (urea, thiourea, sulfonamide). The morpholino groups were found to be indispensable for PI3Kα/mTOR dual inhibition, with replacement by piperidine resulting in >100-fold loss of potency. A particularly efficient library design utilized cyanuric chloride as a tripodal scaffold, allowing sequential nucleophilic displacements at C2, C4, and C6 positions under temperature-controlled conditions (0°C, 25°C, and 80°C respectively). This approach generated 248 analogs in under 72 hours, with the 4,6-dimorpholino-1,3,5-triazine-2-yl motif coupled to piperidine-4-carboxamide emerging as the optimal configuration for balanced potency and drug-like properties. The chemoinformatic analysis revealed that ClogP values between 1.5-3.0 and polar surface areas of 80-110 Ų correlated with cellular permeability and solubility >50 μg/mL [3] [5] [7].
Table 2: Combinatorial Library Design Strategies for Triazine Scaffolds
Diversification Point | Building Blocks Tested | Optimal Pharmacophore | Biological Impact (PI3Kα IC₅₀) |
---|---|---|---|
C4/C6 positions | Morpholine, piperazine, piperidine | Morpholine | 2 nM vs. 180 nM (piperazine) |
C2 position | Piperidine, aniline, benzylamine | Piperidine-4-carboxamide | 5 nM vs. 320 nM (aniline) |
Carboxamide substituents | Aryl, benzyl, cycloalkyl | 4-Bromophenylmethyl | 3 nM vs. 45 nM (unsubstituted phenyl) |
Linker modification | Carboxamide, urea, sulfonamide | Carboxamide | 2 nM vs. 210 nM (sulfonamide) |
The synthesis of 1-(4,6-dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide relies on temperature-controlled nucleophilic aromatic substitution (SNAr) reactions. The stepwise functionalization proceeds as follows:
Key innovations include the use of phase-transfer catalysts (18-crown-6) to accelerate morpholine substitutions and the development of one-pot methodologies that eliminate intermediate purification. Crystallization optimization studies identified ethyl acetate/n-heptane mixtures (1:3 v/v) as optimal for obtaining the final compound in >99.5% purity. For analogs requiring alternative substitution patterns, microwave-assisted synthesis reduced reaction times from hours to minutes while maintaining yields >85%. The electron-withdrawing nature of the triazine core enables unprecedented displacement of chloro groups by hindered secondary amines, with reaction rates following the nucleophilicity order: morpholine > piperidine > aniline [1] [4] [9].
Table 3: Reaction Parameters for Stepwise Triazine Functionalization
Synthetic Step | Temperature | Solvent System | Reaction Time | Yield | Key Quality Control Parameter |
---|---|---|---|---|---|
Monosubstitution (C4 position) | -10°C to 0°C | THF/TEA (4:1) | 2 hr | 92% | Residual cyanuric chloride <0.5% |
Disubstitution (C6 position) | 20-25°C | THF/Water biphasic | 4 hr | 89% | Monomorpholino impurity <1.0% |
Trisubstitution (C2 position) | 80°C | n-Butanol | 16 hr | 85% | Dimorpholino impurity <0.3% |
Final crystallization | 0°C | EtOAc/n-Heptane | 4 hr maturation | 78% | Polymorph Form I content >99% |
The pharmacokinetic optimization of 1-(4,6-dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide exemplifies structure-property relationship (SPR) driven design. Systematic modification of three regions profoundly impacted ADME profiles:
The balanced lipophilicity (LogD₇.₄ = 2.3) of the dimorpholino configuration facilitated passive permeability (Papp = 18 × 10⁻⁶ cm/s in Caco-2 models) without compromising solubility. Crystallization as a lactate salt further improved oral bioavailability to 89% in rat models by enhancing dissolution rates (85% release in 15 minutes). Free base forms exhibited excellent blood-brain barrier penetration (Kp = 0.85), enabling central nervous system activity. These properties were confirmed in clinical studies showing dose-proportional exposure up to 154 mg/m² with negligible food effects [2] [6] [8].
Table 4: Pharmacokinetic Optimization Through Structural Modulation
Structural Modification | Metabolic Stability (% remaining) | Solubility (μg/mL) | Oral Bioavailability (%) | Key ADME Mechanism |
---|---|---|---|---|
Unsubstituted carboxamide | 28% (human hepatocytes) | <10 | 15 | Rapid oxidative dealkylation |
4-Bromo-2-(trifluoromethoxy)benzyl | 85% | 42 | 89 | CYP3A4 steric hindrance |
Dimethylaminopiperidine variant | 91% | 12,400 | 92 | Enhanced solubility and tissue distribution |
Morpholino vs. piperidine substitution | 89% vs. 32% | 58 vs. 210 | 76 vs. 41 | Resistance to aldehyde dehydrogenase |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: